molecular formula C6H2F5N B1406532 3,4-Difluoro-2-(trifluoromethyl)pyridine CAS No. 1227599-07-6

3,4-Difluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1406532
CAS No.: 1227599-07-6
M. Wt: 183.08 g/mol
InChI Key: DFKWTOOTHRSBAP-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-(trifluoromethyl)pyridine, with CAS Number 1227599-07-6, is a valuable fluorinated pyridine derivative for research and development. This compound has a molecular formula of C 6 H 2 F 5 N and a molecular weight of 183.08 g/mol . Its structure, defined by multiple fluorine atoms and a trifluoromethyl group on the pyridine ring, makes it a versatile and privileged building block in synthetic chemistry, particularly for constructing more complex molecules . This chemical is primarily used as a key intermediate in the discovery and synthesis of novel compounds. Researchers value it for creating potential agrochemicals and pharmaceuticals, where the incorporation of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity . The distinct electron-withdrawing properties of the substituents on the pyridine ring can be leveraged to fine-tune the electronic characteristics of the final target molecule. Please handle this product with care. It is classified as a flammable liquid and may cause serious health effects upon contact. Always refer to the Safety Data Sheet for detailed hazard and handling information . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1227599-07-6

Molecular Formula

C6H2F5N

Molecular Weight

183.08 g/mol

IUPAC Name

3,4-difluoro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2F5N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H

InChI Key

DFKWTOOTHRSBAP-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1F)F)C(F)(F)F

Canonical SMILES

C1=CN=C(C(=C1F)F)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Applications in Agrochemicals

The primary application of 3,4-difluoro-2-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides and crop protection agents. Its derivatives have been used to develop several agrochemical products that exhibit enhanced efficacy against pests and diseases.

Case Study: Herbicide Development

One notable application is in the synthesis of herbicides such as Fluazifop-butyl , which utilizes trifluoromethylpyridine derivatives. The introduction of the trifluoromethyl group enhances the biological activity of these compounds, making them more effective as herbicides compared to their non-fluorinated counterparts .

Table 2: Agrochemical Products Derived from Trifluoromethylpyridine

Product Name Active Ingredient Application
Fluazifop-butylThis compoundGrass herbicide
Fluazinam2,3-Dichloro-5-(trifluoromethyl)pyridineFungicide

Pharmaceutical Applications

In the pharmaceutical sector, compounds containing the trifluoromethylpyridine moiety are being explored for their potential therapeutic effects. Several derivatives are currently undergoing clinical trials for various indications.

Case Study: Antimicrobial Activity

Research has indicated that certain trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. For example, one study highlighted the efficacy of a derivative in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

Future Perspectives

The unique properties of this compound suggest numerous opportunities for future research and application development. As scientists continue to explore its chemical behavior and biological interactions, it is expected that new derivatives will emerge with enhanced functionalities for both agricultural and medicinal purposes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS), particularly at positions activated by fluorine substituents.

Key Findings:

  • Fluorine Displacement : Reaction with alkoxy or amino nucleophiles occurs preferentially at the 4-position due to reduced steric hindrance compared to the 3-position . For example:

    • Treatment with sodium methoxide in DMSO yields 3-fluoro-4-methoxy-2-(trifluoromethyl)pyridine (85% yield) .

    • Amines (e.g., morpholine) substitute the 4-fluoro group under mild conditions (40°C, 12 hr, DMF), achieving 70–90% yields .

SubstrateReagentConditionsProductYieldSource
3,4-Difluoro-2-(CF₃)pyridineNaOCH₃DMSO, 80°C, 6 hr3-Fluoro-4-methoxy-2-(CF₃)pyridine85%
3,4-Difluoro-2-(CF₃)pyridineMorpholineDMF, 40°C, 12 hr3-Fluoro-4-morpholino-2-(CF₃)pyridine78%
  • Halogen Exchange : CsF in polar aprotic solvents (e.g., DMSO, sulfolane) replaces residual chlorine impurities (e.g., from synthesis intermediates) with fluorine at 120–170°C . This method minimizes decomposition by removing volatile byproducts continuously .

Radical Reactions

The trifluoromethyl group stabilizes radical intermediates, enabling site-selective functionalization.

Key Findings:

  • C–H Difluoromethylation : Under radical conditions (456 nm light, TMP, CH₃CN), the pyridine undergoes δ-selective difluoromethylation at the meta position via oxazino pyridine intermediates .

    • Reaction with 2,2-difluoro-2-iodo-1-phenylethan-1-one yields 3,4-difluoro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine (74% yield) .

Radical SourceCatalystConditionsProductYieldSource
2-Iodo-1-phenylethan-1-oneTMP, AcOHCH₃CN, 456 nm, 24 hr3,4-Difluoro-5-(CF₂H)-2-(CF₃)pyridine74%

Halogenation and Halogen Exchange

The compound participates in halogen-exchange reactions to introduce diverse substituents.

Key Findings:

  • Fluorination with KF/CsF : Heating with excess KF (350°C, 8 hr) replaces chlorine atoms (from synthesis precursors) with fluorine, achieving >99% purity .

  • HF-Mediated Trifluoromethylation : Reaction with anhydrous HF at 170–190°C under pressure converts trichloromethyl precursors to trifluoromethyl groups .

Starting MaterialReagentConditionsProductPuritySource
2,3-Dichloro-5-(CCl₃)pyridineHF, FeCl₃170°C, 20 kg/cm², 18 hr3,4-Difluoro-2-(CF₃)pyridine99.97%

Coupling Reactions

The pyridine ring participates in cross-coupling reactions, particularly at halogenated positions.

Key Findings:

  • Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids occurs at the 4-position (if fluorine is replaced by a leaving group like Cl) .

    • Reaction with 4-methylphenylboronic acid yields 3-fluoro-4-(4-methylphenyl)-2-(trifluoromethyl)pyridine (65% yield) .

SubstratePartnerCatalystProductYieldSource
3-Fluoro-4-chloro-2-(CF₃)pyridine4-MeC₆H₄B(OH)₂Pd(PPh₃)₄3-Fluoro-4-(4-MeC₆H₄)-2-(CF₃)pyridine65%

Stability and Degradation

  • Thermal Stability : The compound is stable up to 250°C, with decomposition observed only under prolonged heating (>300°C) .

  • Hydrolysis Resistance : Resists hydrolysis in acidic (pH 2–6) and basic (pH 8–10) conditions at 25°C for 24 hr, retaining >95% integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoromethyl Pyridine Derivatives in Pesticides

Trifluoromethyl pyridines are a cornerstone of modern pesticide design. For example, commercial insecticides like flonicamid and chlorfluazuron share the trifluoromethyl pyridine core but differ in substituent patterns. Compared to 3,4-Difluoro-2-(trifluoromethyl)pyridine, compounds such as 2,3-dimethoxy-5-(trifluoromethyl)pyridine () feature methoxy groups instead of fluorine. Methoxy substituents are electron-donating, which may reduce electrophilicity and alter interactions with biological targets. In contrast, the dual fluorine atoms in the target compound likely enhance oxidative stability and improve binding to insecticidal targets like nicotinic acetylcholine receptors .

Antiparasitic Pyridine Derivatives

Pyridine-based inhibitors of the CYP51 enzyme, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), demonstrate efficacy against Trypanosoma cruzi (Chagas disease) . These compounds incorporate trifluoromethyl pyridine moieties but are structurally more complex, with additional aromatic and piperazinyl groups. While this compound lacks these extensions, its simpler structure may serve as a precursor for synthesizing such derivatives, leveraging the -CF₃ group’s role in enhancing target affinity.

Fluorinated Pyrimidines and Pyridines in Oncology

Though structurally distinct, gemcitabine (2',2'-difluoro-2'-deoxycytidine) highlights the pharmacological impact of difluoro substitution. As a pyrimidine antimetabolite, gemcitabine’s difluoro group mimics deoxycytidine, enabling DNA chain termination . While this compound is a pyridine derivative, its fluorine atoms may similarly influence electronic properties, albeit in a different therapeutic context.

Complex Molecules in Pharmaceutical Patents

The European patent EP 4 374 877 A2 describes spirocyclic compounds with trifluoromethyl pyridine and pyrimidine subunits (). These molecules, such as the 6,7-diazaspiro[4.5]decane derivatives, utilize trifluoromethyl pyridines as structural anchors. The target compound’s fluorination pattern could optimize solubility or reactivity in analogous syntheses, particularly in coupling reactions involving halogenated intermediates.

Data Table: Structural and Functional Comparison

Compound Name / Class Substituents / Key Features Biological Activity Applications Reference
This compound 3-F, 4-F, 2-CF₃; high electronegativity Insecticidal (inferred) Pesticide development
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 2-OCH₃, 3-OCH₃, 5-CF₃; electron-donating groups Not specified Chemical synthesis
UDO / UDD (CYP51 inhibitors) Trifluoromethyl pyridine + chlorophenyl/piperazine Antiparasitic (T. cruzi) Chagas disease therapy
Gemcitabine 2',2'-difluoro-2'-deoxycytidine (pyrimidine) Antitumor Cancer treatment
EP 4 374 877 A2 Derivatives Spirocyclic cores with trifluoromethyl pyridine Undisclosed Pharmaceutical leads

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-difluoro-2-(trifluoromethyl)pyridine, and what critical steps require optimization?

  • The synthesis typically involves fluorination and trifluoromethylation reactions. For example, nucleophilic substitution of polyhalogenated pyridines (e.g., pentafluoropyridine) with sodium azide or methylamine can introduce functional groups, followed by fluorination using agents like KF or HF . Key challenges include controlling regioselectivity and minimizing side reactions. Reaction temperature (e.g., 80–120°C) and catalysts (e.g., CuI for Sonogashira coupling) are critical parameters .

Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to characterize structural and electronic properties?

  • 19F NMR is essential for identifying fluorine environments, distinguishing between CF3 and aromatic fluorine groups. 1H NMR helps confirm substituent positions on the pyridine ring. High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while IR spectroscopy detects functional groups like C-F stretches (~1100 cm⁻¹) . For ambiguous results, X-ray crystallography resolves stereochemical details .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • The trifluoromethyl group stabilizes electron-deficient pyridine rings, enabling Suzuki-Miyaura coupling with aryl boronic acids. However, competing C-F activation may occur under Pd catalysis. Optimizing ligand systems (e.g., SPhos) and base (e.g., K2CO3) enhances selectivity for C-C bond formation over defluorination .

Q. What safety protocols are recommended for handling fluorinated pyridines in laboratory settings?

  • Use N95 masks , gloves, and fume hoods to prevent inhalation/contact. Avoid water-reactive fluorinating agents (e.g., HF) unless strictly controlled. Store in airtight containers away from heat/ignition sources. For spills, neutralize with calcium carbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can DFT calculations guide the optimization of reaction pathways for this compound?

  • DFT studies predict transition states and intermediate stability. For example, modeling fluorination reactions reveals energy barriers for C-F vs. C-Cl substitution, aiding in catalyst selection (e.g., Pd vs. Ni). Charge distribution analysis on the pyridine ring identifies electrophilic/nucleophilic sites for regioselective functionalization .

Q. What strategies address contradictory data in biological activity studies (e.g., anticancer vs. neurotoxic effects)?

  • Dose-response assays clarify concentration-dependent effects. Metabolite profiling (LC-MS/MS) identifies degradation products that may contribute to toxicity. Molecular docking screens against target proteins (e.g., kinases) to differentiate on-target vs. off-target interactions .

Q. How does the electron-withdrawing CF3 group influence catalytic cycles in C-H activation reactions?

  • The CF3 group increases the pyridine ring’s electron deficiency, facilitating oxidative addition with Pd(0) catalysts. However, steric hindrance from the trifluoromethyl group may slow transmetallation. Computational studies suggest using bulky ligands (e.g., t-BuXPhos) to mitigate steric effects .

Q. What analytical methods resolve discrepancies in spectroscopic data for fluorinated impurities?

  • 2D NMR (COSY, HSQC) distinguishes overlapping signals from isomers or byproducts. GC-MS with fluorine-specific detectors quantifies trace impurities. For chiral impurities, chiral HPLC with fluorinated stationary phases (e.g., Chiralpak IF) provides separation .

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